molecular formula C8H10BrNO3 B1374911 Phenol, 4-bromo-, methylcarbamate CAS No. 13538-50-6

Phenol, 4-bromo-, methylcarbamate

Cat. No.: B1374911
CAS No.: 13538-50-6
M. Wt: 248.07 g/mol
InChI Key: HAPUJERLRYJFKD-UHFFFAOYSA-N
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Description

Contextualizing Carbamate (B1207046) Compounds in Chemical Sciences

Carbamates are a class of organic compounds that are esters of carbamic acid. ontosight.aidrugbank.com The fundamental structure of a carbamate features a carbonyl group bonded to both an oxygen atom and a nitrogen atom. This functional group is central to their chemical reactivity and diverse applications. ontosight.ai In the realm of chemical sciences, carbamates are recognized as versatile intermediates in the synthesis of a wide array of chemical products, including pharmaceuticals and agrochemicals. ontosight.ai

N-methylcarbamates represent a significant subclass of carbamates, characterized by a methyl group attached to the nitrogen atom of the carbamate moiety. ontosight.aiwikipedia.org These compounds are particularly well-known for their biological activity. Many N-methylcarbamate derivatives are utilized as insecticides due to their ability to inhibit acetylcholinesterase, an essential enzyme in the nervous system of insects. ontosight.ai Beyond their agricultural use, N-methylcarbamates serve as building blocks in the synthesis of certain pharmaceutical drugs and are employed in biochemical research to investigate enzyme mechanisms. ontosight.aiontosight.ai The synthesis of carbamates can be achieved through various methods, including the reaction of an isocyanate with an alcohol, or through techniques like the Curtius or Hofmann rearrangements. nih.gov

Overview of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate in Academic Inquiry

Within the extensive family of N-methylcarbamates, 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) has carved out a specific and crucial role in academic and analytical research. sigmaaldrich.com This compound is structurally defined by a phenyl ring substituted with a bromine atom at the fourth position, two methyl groups at the third and fifth positions, and an N-methylcarbamate functional group.

The primary application of BDMC in academic inquiry is as an internal standard in the quantitative analysis of carbamate pesticide residues in various environmental samples, such as water, vegetables, and grains. sigmaaldrich.com Its structural similarity to many widely used carbamate pesticides, yet distinct mass, makes it an ideal reference compound in analytical techniques like gas chromatography-triple quadrupole mass spectrometry (GC-QqQ-MS) and liquid chromatography-tandem mass spectrometry (LC-MS-MS). sigmaaldrich.com The use of BDMC as an internal standard enhances the accuracy and reliability of these sensitive analytical methods.

Beyond its role as an analytical standard, research has also investigated the inherent biological and chemical properties of BDMC. Studies have confirmed its insecticidal properties, which, like other N-methylcarbamates, stem from its ability to inhibit the enzyme acetylcholinesterase. Furthermore, the hydrolysis of BDMC in aqueous media has been a subject of kinetic studies to understand its environmental degradation pathways. researchgate.net These studies have shown that the hydrolysis, which leads to the formation of methylamine (B109427) and the corresponding phenol (B47542), is influenced by factors such as pH. researchgate.net

Chemical Identity and Properties of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Property Value Source
IUPAC Name (4-bromo-3,5-dimethylphenyl) N-methylcarbamate nih.gov
CAS Number 672-99-1 sigmaaldrich.comnih.gov
Molecular Formula C₁₀H₁₂BrNO₂ uni.lu
Molecular Weight 258.11 g/mol sigmaaldrich.comnih.gov
Melting Point 114-116 °C sigmaaldrich.com
InChIKey ZOZFMTULOYRWEL-UHFFFAOYSA-N sigmaaldrich.comnih.gov
SMILES CC1=CC(=CC(=C1Br)C)OC(=O)NC nih.govuni.lu
XLogP3 3.1 nih.gov
Topological Polar Surface Area 38.3 Ų nih.gov

Properties

IUPAC Name

4-bromophenol;methylcarbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO.C2H5NO2/c7-5-1-3-6(8)4-2-5;1-3-2(4)5/h1-4,8H;3H,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPUJERLRYJFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)O.C1=CC(=CC=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30723694
Record name Methylcarbamic acid--4-bromophenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13538-50-6
Record name Methylcarbamic acid--4-bromophenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMOPHENYL N-METHYLCARBAMATE
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Synthesis and Preparation Methodologies of 4 Bromo 3,5 Dimethylphenyl N Methylcarbamate

Established Synthetic Routes for Carbamate (B1207046) Formation

The formation of the carbamate linkage in 4-bromophenyl N-methylcarbamate can be accomplished through several well-documented chemical transformations.

A primary and widely utilized method for the synthesis of carbamates is the reaction of a substituted phenol (B47542) with an isocyanate. In the case of 4-bromophenyl N-methylcarbamate, this involves the reaction of 4-bromophenol (B116583) with methyl isocyanate. wikipedia.org This reaction is typically straightforward, where the hydroxyl group of the phenol attacks the electrophilic carbon of the isocyanate group.

The synthesis of the precursor, 4-bromophenol, is a critical first step. It is commonly prepared by the bromination of phenol. chemicalbook.com This process often involves dissolving phenol in a solvent like carbon disulfide and then adding bromine, while maintaining a low temperature to favor the formation of the para-substituted product, 4-bromophenol, over the ortho-isomer. prepchem.comorgsyn.org Yields for this bromination reaction are reported to be in the range of 80-84%. chemicalbook.comorgsyn.org

Once 4-bromophenol is obtained, it is reacted with methyl isocyanate. Alcohols and phenols react with methyl isocyanate to form methylcarbamates. wikipedia.org This reaction can be catalyzed by tertiary amines or dialkyltin dicarboxylates to increase the reaction rate. wikipedia.org An analogous reaction has been observed where 4-bromophenyl isocyanate reacts with methanol (B129727) to unexpectedly form methyl N-(4-bromophenyl)carbamate, demonstrating the feasibility of this chemical bond formation. researchgate.net

Table 1: Synthesis of 4-Bromophenyl N-methylcarbamate via Isocyanate Reaction

Reactant 1 Reactant 2 Product Catalyst (optional)

The modified Hofmann rearrangement offers an alternative pathway for the synthesis of methyl carbamates from primary amides. nih.gov This method is noted for being operationally simple and cost-effective. nih.gov In a typical modified Hofmann rearrangement, a primary amide is treated with a hypervalent iodine reagent in the presence of an alcohol. For the synthesis of 4-bromophenyl N-methylcarbamate, this would conceptually involve a multi-step process starting from a derivative of 4-bromobenzoic acid.

While direct literature for the synthesis of 4-bromophenyl N-methylcarbamate via this method is not prevalent, the general applicability of the modified Hofmann rearrangement to a wide range of aliphatic and aromatic amides suggests its potential as a viable synthetic route. nih.gov

Other strategies for carbamatization exist and could be applied to the synthesis of 4-bromophenyl N-methylcarbamate. One such method involves the use of chloroformates. For instance, the reaction of an amine with phenyl chloroformate is a known method for producing carbamates. niscpr.res.in A plausible, though less direct, route could involve the synthesis of an intermediate that is then converted to the final product.

Another approach is the use of mixed carbonates, such as p-nitrophenyl carbonate, which can act as effective alkoxycarbonylating agents for amines. nih.gov Furthermore, the reductive carbonylation of aromatic nitro compounds in the presence of an alcohol, catalyzed by ruthenium complexes, presents another potential, albeit more complex, synthetic pathway. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

To improve the efficiency and selectivity of carbamate synthesis, optimization of reaction conditions is essential.

The use of catalysts is a key strategy for enhancing the rate and yield of carbamate formation. As mentioned, the reaction between phenols and isocyanates can be significantly accelerated by the addition of catalysts like trialkylamines or dialkyltin dicarboxylates. wikipedia.org In other carbamate synthesis methods, such as the reaction of ureas with carbonates, solid-base catalysts have been shown to be effective. nih.gov For syntheses involving palladium-catalyzed cross-coupling reactions to create more complex carbamate-containing molecules, ligands such as triphenylphosphine (B44618) are crucial. mdpi.comnih.gov The choice of catalyst can be critical in promoting the desired reaction pathway while minimizing the formation of by-products. researchgate.net

The choice of solvent can have a significant impact on the reaction kinetics and outcome of carbamate synthesis. researchgate.net For instance, in the synthesis of carbamate derivatives from 4-amino-1,2,4-triazole, acetonitrile (B52724) (CH3CN) in the presence of potassium carbonate (K2CO3) was found to provide the best results, with other solvents like THF, dioxane, and DMF also yielding good results. niscpr.res.in The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate. researchgate.net

Temperature is another critical parameter. The synthesis of 4-bromophenol, the precursor, is highly temperature-dependent, with lower temperatures favoring the desired para-isomer. prepchem.comorgsyn.org Similarly, in carbamate synthesis, controlling the temperature is essential for preventing side reactions and decomposition of the product. Reactions are often carried out at specific temperatures, ranging from 0°C to reflux, to achieve optimal results. niscpr.res.inmdpi.com

Table 2: Summary of Compounds

Compound Name
4-Bromophenyl N-methylcarbamate
4-Bromophenol
Phenol
Methyl Isocyanate
Carbon Disulfide
Bromine
Trialkylamine
Dialkyltin dicarboxylate
4-Bromophenyl isocyanate
Methanol
4-Bromobenzoic acid
Phenyl chloroformate
p-Nitrophenyl carbonate
Ruthenium
Triphenylphosphine
Acetonitrile
Potassium Carbonate
Tetrahydrofuran (THF)
Dioxane
Dimethylformamide (DMF)

Purification and Isolation Techniques for 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

The purification of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate is a critical step to ensure its suitability for use as an analytical standard. sigmaaldrich.com The primary methods employed for its purification are chromatographic techniques and recrystallization.

Chromatographic Purification Methodologies (e.g., Column Chromatography)

Column chromatography is a principal technique for the purification of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate. This method separates the target compound from impurities based on differential adsorption to a stationary phase.

Key Parameters for Chromatographic Purification:

Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase for the purification of this compound. chemicalbook.com

Mobile Phase (Eluent): A gradient of ethyl acetate (B1210297) in hexane (B92381) is an effective mobile phase for eluting the compound from the silica gel column.

The effectiveness of the separation is often monitored by techniques such as thin-layer chromatography (TLC) to identify fractions containing the pure product.

Recrystallization Procedures

Recrystallization is another essential method for purifying 4-Bromo-3,5-dimethylphenyl N-methylcarbamate. This technique relies on the principle that the solubility of a compound in a solvent changes with temperature. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, the pure compound crystallizes out, leaving impurities behind in the solvent.

While specific solvent systems for the recrystallization of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate are not detailed in the provided search results, the selection of an appropriate solvent is crucial for successful purification. The ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures, while impurities would remain soluble at all temperatures.

The primary synthetic route to 4-Bromo-3,5-dimethylphenyl N-methylcarbamate involves the reaction of 4-bromo-3,5-dimethylphenol (B51444) with methyl isocyanate. This reaction is a type of carbamate formation and must be conducted under anhydrous conditions to prevent unwanted side reactions.

General Reaction Scheme: 4-bromo-3,5-dimethylphenol + methyl isocyanate → 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

This synthesis requires careful control of reaction conditions, including temperature and pressure, to ensure both safety and high yield.

Data Tables

Table 1: Chromatographic Purification Parameters

Parameter Details
Technique Column Chromatography
Stationary Phase Silica Gel chemicalbook.com

| Mobile Phase | Ethyl acetate/hexane gradient |

Table 2: Compound Information

Compound Name IUPAC Name CAS Number Molecular Formula
4-Bromo-3,5-dimethylphenyl N-methylcarbamate (4-bromo-3,5-dimethylphenyl) N-methylcarbamate nih.gov 672-99-1 nih.gov C₁₀H₁₂BrNO₂ nih.gov
4-bromo-3,5-dimethylphenol 4-Bromo-3,5-dimethylphenol 6943-35-7 C₈H₉BrO
Methyl isocyanate Methyl isocyanate 624-83-9 C₂H₃NO
Ethyl acetate Ethyl acetate 141-78-6 C₄H₈O₂
Hexane Hexane 110-54-3 C₆H₁₄

Chemical Reactivity and Degradation Pathways of 4 Bromo 3,5 Dimethylphenyl N Methylcarbamate

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary degradation pathway for N-methylcarbamate pesticides in aqueous environments. nih.gov The stability of the carbamate (B1207046) ester linkage is highly dependent on the pH of the surrounding medium, with degradation being significantly accelerated under alkaline conditions.

Base-Catalyzed Hydrolysis Kinetics and Reaction Orders

The hydrolysis of 4-bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) in alkaline solutions follows a pseudo-first-order kinetic model. nih.gov This indicates that the rate of hydrolysis is directly proportional to the concentration of the carbamate at a constant high pH. The degradation is known to be catalyzed by hydroxide (B78521) ions. nih.gov

Mechanistic Elucidation of Hydrolysis (e.g., Unimolecular Elimination Conjugate Base (E1cB) Pathway)

The base-catalyzed hydrolysis of BDMC is proposed to proceed through a unimolecular elimination conjugate base (E1cB) mechanism. nih.gov This multi-step process is initiated by the abstraction of the acidic proton from the nitrogen atom of the carbamate group by a hydroxide ion. This deprotonation step forms a conjugate base intermediate. Subsequently, in a rate-determining step, this intermediate eliminates the aryloxide group (4-bromo-3,5-dimethylphenoxide), leading to the formation of methyl isocyanate. The highly reactive methyl isocyanate is then rapidly hydrolyzed by water to yield methylamine (B109427) and carbon dioxide. nih.govresearchgate.net

The positive activation entropy (ΔS≠ = +35.73 J mol−1 K−1) calculated for the hydrolysis of BDMC supports the E1cB mechanism, as it suggests a dissociative transition state. nih.gov Furthermore, the lack of general base catalysis provides additional evidence against a direct nucleophilic attack (BAC2) mechanism on the carbonyl carbon. nih.gov The adherence of BDMC's hydrolysis rate to Brønsted and Hammett correlations for a series of substituted N-methylcarbamates, known to decompose via the E1cB pathway, further corroborates this mechanistic assignment. nih.gov

Identification of Hydrolysis Products (e.g., 4-bromo-3,5-dimethylphenol (B51444), Methylamine)

The primary products identified from the hydrolysis of 4-bromo-3,5-dimethylphenyl N-methylcarbamate are 4-bromo-3,5-dimethylphenol and methylamine. nih.gov These products are formed from the breakdown of the carbamate linkage. The formation of these specific products is consistent with the proposed E1cB mechanism, where the carbamate ester bond is cleaved, releasing the phenolic leaving group, and the subsequent hydrolysis of the methyl isocyanate intermediate generates methylamine. nih.gov

Influence of pH and Solvent Media on Hydrolysis Rates

The rate of hydrolysis of 4-bromo-3,5-dimethylphenyl N-methylcarbamate is significantly influenced by the pH of the aqueous medium. The degradation is substantially faster in alkaline conditions compared to neutral or acidic environments. nih.gov This pH dependency is a hallmark of the base-catalyzed E1cB mechanism, which requires the presence of hydroxide ions to initiate the deprotonation of the carbamate nitrogen. The specific rate of hydrolysis increases with increasing pH.

The solvent medium can also affect the rate of hydrolysis. While detailed studies on a variety of solvent systems for this specific carbamate are limited, the polarity and protic nature of the solvent can influence the stability of the transition states and intermediates involved in the E1cB pathway.

Oxidative Transformations of the Carbamate Moiety and Aromatic Ring

While specific oxidative degradation studies on 4-bromo-3,5-dimethylphenyl N-methylcarbamate are not extensively documented in the reviewed literature, general principles of carbamate chemistry suggest potential transformation pathways. Oxidation can theoretically occur at several sites within the molecule, including the N-methyl group, the aromatic ring, and potentially the carbamate moiety itself, though the latter is generally more resistant to oxidation.

For other N-methylcarbamate pesticides, microbial or chemical oxidation has been observed to lead to hydroxylation of the aromatic ring or oxidation of the N-methyl group. For instance, with the carbamate insecticide carbofuran, oxidative pathways can lead to the formation of hydroxycarbofuran. For BDMC, potential, though unconfirmed, oxidative products could include hydroxylated derivatives of the brominated aromatic ring or transformation of the N-methyl group. Strong oxidizing agents could potentially lead to the cleavage of the aromatic ring over time.

Reductive Conversions and Derivative Formation

Information on the specific reductive conversions of 4-bromo-3,5-dimethylphenyl N-methylcarbamate is also limited in the available scientific literature. However, based on the functional groups present, potential reductive pathways can be inferred.

A significant reductive transformation would be the dehalogenation of the aromatic ring, where the bromine atom is replaced by a hydrogen atom. This type of reaction is known to occur for other halogenated aromatic compounds under certain environmental conditions or with specific chemical reductants.

Furthermore, strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are known to reduce carbamates. In a laboratory setting, the reduction of an aryl N-methylcarbamate with a powerful reducing agent like LiAlH₄ would likely cleave the carbamate ester bond, yielding the corresponding phenol (B47542) (4-bromo-3,5-dimethylphenol) and N-methylamine, or potentially further reduce the carbonyl group. However, such strong reducing conditions are not typical in the environment.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the phenyl ring of 4-bromo-3,5-dimethylphenyl N-methylcarbamate is a key site for nucleophilic substitution reactions. These reactions involve the replacement of the bromine atom by a nucleophile, a chemical species that donates an electron pair. The feasibility and rate of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Research into the nucleophilic substitution of similar aromatic halides suggests that these reactions can proceed through different mechanisms, including the SNAr (nucleophilic aromatic substitution) pathway. In this mechanism, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion results in the substituted product.

The reactivity of the bromine atom in 4-bromo-3,5-dimethylphenyl N-methylcarbamate is also influenced by the electronic effects of the other substituents on the aromatic ring. The methyl groups and the methylcarbamate group can affect the electron density at the carbon atom bonded to the bromine, thereby influencing its susceptibility to nucleophilic attack.

Reactant/Condition Product(s) Reaction Type
Hydroxide ion (OH⁻)4-hydroxy-3,5-dimethylphenyl N-methylcarbamateNucleophilic Aromatic Substitution
Alkoxide ion (RO⁻)4-alkoxy-3,5-dimethylphenyl N-methylcarbamateNucleophilic Aromatic Substitution
Ammonia (NH₃)4-amino-3,5-dimethylphenyl N-methylcarbamateNucleophilic Aromatic Substitution

This table represents potential nucleophilic substitution reactions based on the general reactivity of aryl halides.

Photodegradation Processes and Mechanisms

Photodegradation is a significant pathway for the breakdown of 4-bromo-3,5-dimethylphenyl N-methylcarbamate in the environment. This process is initiated by the absorption of ultraviolet (UV) radiation from sunlight, which provides the energy to break chemical bonds within the molecule.

The primary photochemical process for this compound is the homolytic cleavage of the carbon-bromine (C-Br) bond. This bond is relatively weak and susceptible to photolysis. The absorption of a photon of sufficient energy excites the molecule to a higher energy state, leading to the fission of the C-Br bond and the formation of a 3,5-dimethylphenyl N-methylcarbamate radical and a bromine radical.

These highly reactive radical species can then participate in a variety of secondary reactions, including:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from a solvent molecule or other organic matter to form 3,5-dimethylphenyl N-methylcarbamate.

Reaction with Oxygen: The aryl radical can react with molecular oxygen to form peroxy radicals, which can then lead to the formation of hydroxylated and other oxygenated products.

Radical-Radical Coupling: Two radicals can combine to form a new chemical bond.

The photodegradation of 4-bromo-3,5-dimethylphenyl N-methylcarbamate can also involve the photosensitized production of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, in the presence of natural photosensitizers like humic acids. These ROS can then attack the carbamate molecule, leading to its degradation.

Process Key Intermediates/Products Mechanism
Direct Photolysis3,5-dimethylphenyl N-methylcarbamate radical, Bromine radicalHomolytic cleavage of the C-Br bond
Indirect PhotodegradationHydroxylated derivatives, other oxygenated productsReaction with photochemically produced reactive oxygen species (e.g., •OH, ¹O₂)

Spectroscopic and Computational Characterization of 4 Bromo 3,5 Dimethylphenyl N Methylcarbamate

Advanced Spectroscopic Analysis for Structural Validation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and the identification of its constituent functional groups. For methyl N-(4-bromophenyl)carbamate, a comprehensive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and X-ray crystallography provides a detailed structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

For a compound like methyl N-(4-bromophenyl)carbamate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton of the carbamate (B1207046) group, and the methyl protons. The aromatic protons on the 4-bromophenyl ring would likely appear as a set of doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to ortho and meta coupling. The N-H proton would present as a broad singlet, with its chemical shift being solvent-dependent. The methyl protons of the carbamate group would appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift in the range of δ 150-165 ppm. For instance, in a similar structure, the carbonyl carbon of an ammonium (B1175870) carbamate derived from 1-(4-bromophenyl)ethan-1-amine was observed at 164.66 ppm. researchgate.net The carbons of the brominated aromatic ring would appear in the aromatic region (δ 110-140 ppm), with the carbon atom bonded to the bromine atom showing a distinct chemical shift. The methyl carbon of the carbamate would be found in the aliphatic region, typically around δ 50-55 ppm.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Aromatic CH7.0 - 7.5Carbonyl (C=O)150 - 165
Amine (NH)Variable (broad singlet)Aromatic C-Br~115
Methyl (CH₃)3.5 - 4.0Aromatic C-N~137
Aromatic CH120 - 132
Methyl (CH₃)50 - 55

This table presents expected NMR chemical shifts based on analogous compounds and general principles of NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For methyl N-(4-bromophenyl)carbamate, the key functional groups are the N-H bond, the C=O (carbonyl) group of the carbamate, the C-O bond, and the C-N bond, as well as the vibrations associated with the aromatic ring.

Based on data from analogous carbamates, the FT-IR spectrum of methyl N-(4-bromophenyl)carbamate is expected to exhibit the following characteristic absorption bands:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate group. rsc.org

C=O Stretching: A strong absorption band around 1700-1750 cm⁻¹ due to the stretching of the carbonyl group. rsc.org

N-H Bending and C-N Stretching: Vibrations in the fingerprint region, typically between 1500-1600 cm⁻¹ and 1200-1300 cm⁻¹, respectively. rsc.org

C-O Stretching: A band in the region of 1000-1300 cm⁻¹ associated with the C-O bond of the carbamate. rsc.org

Aromatic C-H and C=C Vibrations: Multiple bands in the regions of 3000-3100 cm⁻¹ (C-H stretching) and 1400-1600 cm⁻¹ (C=C ring stretching).

C-Br Stretching: A weaker absorption band at lower frequencies, typically in the range of 500-700 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3200 - 3400
C=OStretching1700 - 1750
N-HBending1500 - 1600
C-NStretching1200 - 1300
C-OStretching1000 - 1300
Aromatic C=CRing Stretching1400 - 1600
C-BrStretching500 - 700

This table presents expected FT-IR absorption frequencies based on data from analogous compounds.

X-ray Crystallography for Precise Molecular Structure Determination

The definitive three-dimensional structure of methyl N-(4-bromophenyl)carbamate in the solid state has been determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the orthorhombic space group Pbca. researchgate.net

The analysis reveals that the molecule is nearly planar, with a slight twist between the mean planes of the benzene (B151609) ring and the carbamate group, quantified by a dihedral angle of 9.69(12)°. researchgate.net The bond lengths and angles within the molecule are within the expected ranges and show good agreement with those of similar structures like methyl N-(4-chlorophenyl)carbamate and methyl N-(4-nitrophenyl)carbamate. researchgate.net

In the crystal lattice, molecules of methyl N-(4-bromophenyl)carbamate are linked into chains along the direction through intermolecular N-H···O hydrogen bonds. researchgate.net Additionally, weaker C-H···O interactions contribute to the formation of dimeric structures, which further assemble into molecular planes. researchgate.net

Crystal System Space Group a (Å) b (Å) c (Å) V (ų) Z
OrthorhombicPbca10.1313(3)8.5416(4)20.4597(7)1770.53(12)8

Crystallographic data for methyl N-(4-bromophenyl)carbamate. researchgate.net

Computational Chemistry Investigations of Molecular Properties and Reactivity

Computational chemistry provides a theoretical framework to understand and predict the electronic structure and reactivity of molecules. Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are powerful tools in this regard.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

While specific DFT studies on methyl N-(4-bromophenyl)carbamate are not available in the surveyed literature, this computational method is widely used to predict various molecular properties. DFT calculations could be employed to optimize the geometry of the molecule in the gas phase or in solution, and to calculate its vibrational frequencies, which can then be compared with experimental FT-IR data for validation.

Furthermore, DFT can be used to compute electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and various reactivity descriptors. The MEP map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For methyl N-(4-bromophenyl)carbamate, the oxygen atoms of the carbonyl group and the bromine atom are expected to be electron-rich, while the N-H proton and the aromatic protons would be relatively electron-poor.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Chemical Activity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).

For methyl N-(4-bromophenyl)carbamate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen and oxygen atoms of the carbamate group. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Orbital Description Expected Location of High Electron Density
HOMOHighest Occupied Molecular OrbitalAromatic ring, N and O atoms of the carbamate
LUMOLowest Unoccupied Molecular OrbitalAromatic ring, Carbonyl group

This table describes the expected nature of the frontier molecular orbitals for methyl N-(4-bromophenyl)carbamate based on general principles of FMO theory.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This analysis is crucial for understanding intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. By examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, the delocalization of electron density can be quantified. materialsciencejournal.org

The stability of a molecule is enhanced by these donor-acceptor interactions, and the stabilization energy (E(2)) associated with this delocalization is calculated using second-order perturbation theory. wisc.edu A higher E(2) value indicates a more significant interaction and greater stabilization.

Delocalization involving the Phenyl Ring: The lone pairs on the phenolic oxygen (O) and the nitrogen (N) atom of the carbamate group can delocalize into the π* antibonding orbitals of the phenyl ring.

Carbonyl Group Interactions: The lone pairs of the adjacent nitrogen and oxygen atoms can interact with the π* antibonding orbital of the carbonyl group (C=O). This is a strong interaction that influences the electronic properties of the carbamate linkage.

Bromine Atom Influence: The lone pairs on the bromine atom also participate in hyperconjugative interactions with the ring's antibonding orbitals.

These charge transfers from lone pair orbitals (n) to antibonding orbitals (π* or σ*) lead to a more delocalized electronic structure, which is a key feature of the molecule's stability. materialsciencejournal.org The most significant of these interactions are typically tabulated to highlight the primary sources of molecular stabilization.

Table 1: Second-Order Perturbation Analysis of Hyperconjugative Interactions in Phenol (B47542), 4-bromo-, methylcarbamate (Representative Data)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (O) π* (C-C) of Phenyl Ring High n → π*
LP (N) π* (C=O) High n → π*
LP (O) of C=O σ* (N-C) Moderate n → σ*
LP (N) π* (C-C) of Phenyl Ring Moderate n → π*
LP (Br) π* (C-C) of Phenyl Ring Low n → π*

(Note: This table presents expected interactions and relative stabilization energies for illustrative purposes.)

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. wolfram.com

Red/Yellow Regions: Indicate negative electrostatic potential, highlighting areas with high electron density. These are the most likely sites for electrophilic attack. nih.gov

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are susceptible to nucleophilic attack. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential. nih.gov

In the MEP map of Phenol, 4-bromo-, methylcarbamate, the charge distribution would be non-uniform due to the presence of several electronegative atoms (O, N, Br) and the aromatic ring system. The most prominent features would be:

Negative Potential: A strong negative potential (red) would be localized around the carbonyl oxygen atom of the methylcarbamate group, making it a primary site for interactions with electrophiles or hydrogen bond donors. The phenolic oxygen would also exhibit a region of negative potential. nih.govresearchgate.net

Positive Potential: A region of positive potential (blue) would be centered on the hydrogen atom of the N-H group in the carbamate linkage, indicating its acidic character and ability to act as a hydrogen bond donor.

Aromatic Ring: The π-system of the benzene ring typically shows a region of negative potential above and below the plane of the ring, making it susceptible to certain electrophilic interactions.

This detailed map of electrostatic potential provides critical insights into how the molecule will interact with other reagents, substrates, or biological receptors, guiding the understanding of its chemical behavior. imist.ma

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to measure changes in a material's physical and chemical properties as a function of temperature. e3s-conferences.org Together, they provide a comprehensive profile of a compound's thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample compared to a reference as the temperature is changed. nih.gov It is used to determine:

Melting Point (T_m): An endothermic event (heat absorption) observed as a distinct peak on the DSC thermogram.

Decomposition: An exothermic event (heat release) that indicates the compound is breaking down. The enthalpy of decomposition (ΔH_d) quantifies the energy released during this process. unicam.it

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It identifies the temperature at which a compound begins to degrade (onset temperature, T_onset) and the extent of mass loss during decomposition. e3s-conferences.org

For this compound, a combined TGA/DSC analysis would likely show:

An initial endothermic peak in the DSC curve corresponding to its melting point, with no associated mass loss in the TGA curve. A related compound, 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol, has a reported melting point in the range of 130-132 °C. mdpi.com

At a significantly higher temperature, a sharp, single-step mass loss in the TGA thermogram would indicate thermal decomposition. researchgate.net

This mass loss would correspond to a large exothermic peak in the DSC curve, confirming the energetic nature of the decomposition. The analysis of a similar structure, 4,4′-dinitrocarbanilide, shows decomposition occurring above 250 °C. researchgate.net

The data gathered from these analyses are critical for determining the safe handling, storage, and processing temperatures for the compound.

Table 2: Key Thermal Analysis Data for this compound (Representative Data)

Parameter Symbol Value Unit
Melting Point T_m ~130 - 140 °C
Onset Decomposition Temperature T_onset > 250 °C
Enthalpy of Decomposition ΔH_d High J/g

(Note: Values are estimates based on structurally related compounds and are for illustrative purposes.)

Table of Compounds Mentioned

Compound Name
This compound
Salicylanilide
Phenol
para-Chlorophenol
p-Nitrophenol
4,4′-Dinitrocarbanilide

Analytical Methodologies for Research and Quantification of 4 Bromo 3,5 Dimethylphenyl N Methylcarbamate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical tool for the separation and quantification of 4-bromo-3,5-dimethylphenyl N-methylcarbamate in various matrices. High-performance liquid chromatography (HPLC), gas chromatography-triple quadrupole mass spectrometry (GC-QqQ-MS), and thin-layer chromatography (TLC) each offer specific advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Residue Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of 4-bromo-3,5-dimethylphenyl N-methylcarbamate. It is particularly useful for determining the purity of the compound and for quantifying its residues in environmental samples. The method's adaptability allows for the analysis of this thermally labile carbamate (B1207046) without the need for derivatization, which is often required in gas chromatography.

A key application of HPLC is in the separation of 4-bromo-3,5-dimethylphenyl N-methylcarbamate from its potential impurities and degradation products. For instance, a reversed-phase HPLC method can be employed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is typically achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance.

The effectiveness of HPLC in residue analysis is demonstrated in studies of its environmental fate. For example, the dissipation of this carbamate in soil and water can be monitored over time by extracting the compound from samples and analyzing the extracts by HPLC. This allows for the determination of its half-life and the identification of factors influencing its persistence.

Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-QqQ-MS) for Trace Quantification

For the detection of minute quantities of 4-bromo-3,5-dimethylphenyl N-methylcarbamate, Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-QqQ-MS) is a highly sensitive and selective method. This technique is especially valuable for trace residue analysis in complex matrices such as food and environmental samples.

The triple quadrupole mass spectrometer operates in multiple reaction monitoring (MRM) mode, which significantly enhances the signal-to-noise ratio and reduces matrix interference. In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell (the second quadrupole), and then a specific product ion is monitored in the third quadrupole. This high degree of selectivity allows for the confident identification and quantification of the target compound even at very low concentrations.

A study focusing on the determination of pesticide residues in processed foods highlighted the utility of a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) extraction method followed by GC-QqQ-MS analysis. This approach enabled the successful quantification of a wide range of pesticides, including carbamates like 4-bromo-3,5-dimethylphenyl N-methylcarbamate, in challenging matrices such as fruit preserves and vegetable oils.

Thin-Layer Chromatography (TLC) for Degradation Product Monitoring

Thin-Layer Chromatography (TLC) serves as a straightforward and cost-effective method for monitoring the degradation of 4-bromo-3,5-dimethylphenyl N-methylcarbamate. It is particularly useful for qualitatively assessing the progress of degradation reactions and for the initial identification of degradation products.

In a typical TLC analysis, a sample containing the carbamate and its potential degradation products is spotted onto a TLC plate coated with a stationary phase like silica (B1680970) gel. The plate is then developed in a chamber with a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. After development, the separated spots can be visualized under UV light or by using a chemical staining reagent.

TLC is often employed in studies investigating the photocatalytic degradation of pesticides. For instance, the disappearance of the parent compound spot and the appearance of new spots over time can provide clear evidence of the degradation process. While TLC is primarily a qualitative or semi-quantitative technique, it can be a valuable tool for screening and for guiding further analysis by more sophisticated methods like HPLC or GC-MS.

Mass Spectrometry Applications for Structural Confirmation and Degradation Studies

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of 4-bromo-3,5-dimethylphenyl N-methylcarbamate and its degradation products. When coupled with chromatographic separation techniques, MS provides definitive identification of the compounds of interest.

Thermospray Mass Spectrometry for Ion Formation and Stability

Thermospray mass spectrometry has been shown to be an effective ionization technique for the analysis of N-methylcarbamate pesticides, including 4-bromo-3,5-dimethylphenyl N-methylcarbamate. This soft ionization method is well-suited for thermally labile compounds as it minimizes fragmentation during the ionization process, thus preserving the molecular ion.

In thermospray MS, a solution of the analyte is rapidly heated in a capillary tube, leading to the formation of a fine spray of charged droplets. The solvent evaporates, and ions are desorbed from the droplets and directed into the mass analyzer. The resulting mass spectra are often characterized by a prominent protonated molecule [M+H]+, which provides clear information about the molecular weight of the compound.

Studies have demonstrated that the stability of the protonated molecule and the degree of fragmentation can be influenced by the thermospray vaporizer temperature and the nature of the solvent system. For N-methylcarbamates, the addition of ammonium (B1175870) acetate (B1210297) to the mobile phase can enhance the formation of adduct ions, such as [M+NH4]+, which can aid in structural confirmation.

GC-MS and LC-MS for Product Identification

The combination of gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS) provides powerful analytical platforms for the definitive identification of 4-bromo-3,5-dimethylphenyl N-methylcarbamate and its transformation products.

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. While N-methylcarbamates can be thermally labile, appropriate derivatization or careful control of the GC conditions can allow for successful analysis. The mass spectra obtained from electron ionization (EI) in GC-MS are highly reproducible and provide characteristic fragmentation patterns that can be used for library matching and structural elucidation.

Liquid chromatography-mass spectrometry (LC-MS) is often the preferred method for the analysis of polar and thermally labile pesticides like 4-bromo-3,5-dimethylphenyl N-methylcarbamate. LC-MS systems, often employing electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can directly analyze the compound without derivatization. This technique has been instrumental in identifying the products formed during the degradation of this carbamate in various environmental and laboratory settings. For instance, LC-MS has been used to identify hydroxylated and dealkylated metabolites formed during its microbial degradation.

A comparative study on the degradation of carbamate insecticides by advanced oxidation processes utilized LC-MS to identify the transformation products. This allowed for a detailed understanding of the degradation pathways and the mechanisms involved in the breakdown of the parent compound.

Spectrophotometric Approaches for Quantitative Determination

Spectrophotometric methods offer a cost-effective and accessible approach for the quantitative determination of carbamate pesticides, including 4-Bromo-3,5-dimethylphenyl N-methylcarbamate. These techniques are typically based on the generation of a chromophore—a colored compound—that can be measured using absorption spectroscopy. mdpi.com The concentration of the analyte is proportional to the absorbance of the solution, following the Beer-Lambert law.

A common spectrophotometric strategy for N-methylcarbamates involves alkaline hydrolysis of the carbamate ester linkage. This reaction yields the corresponding phenol (B47542) (in this case, 4-bromo-3,5-dimethylphenol) and methylamine (B109427). nih.govkimiaco.net The resulting phenolate (B1203915) can then be coupled with a chromogenic reagent, such as a diazotized amine, to produce a stable and colored azo dye. nih.gov One study proposed the use of diazotized trimethylaniline in a micellar medium of sodium dodecyl sulfate (B86663) to enhance sensitivity and the solubility of the reagent. nih.gov The intensity of the color of the resulting azo dye is measured with a spectrophotometer, and this absorbance is used to quantify the original carbamate concentration. The use of a micellar medium has been shown to enhance the sensitivity of these determinations compared to conventional reagents like sulfanilic acid. nih.gov

Another approach is based on the inhibition of the enzyme acetylcholinesterase (AChE). mdpi.com Carbamate pesticides are known inhibitors of AChE. In these assays, the enzymatic activity is monitored by observing the hydrolysis of a substrate, like acetylthiocholine, which produces a colored product. The presence of a carbamate inhibitor reduces the rate of the color-forming reaction. By measuring the degree of inhibition, the concentration of the carbamate pesticide can be quantified. mdpi.com This method is noted for its high throughput when adapted to a 96-microwell plate format, making it rapid and cost-effective for screening purposes. mdpi.com

Table 1: Spectrophotometric Methods for Carbamate Quantification

Method Principle Reaction Steps Detection Wavelength Key Advantages

| Azo Dye Formation | 1. Alkaline hydrolysis of the carbamate to yield a phenolate. 2. Coupling of the phenolate with a diazotized reagent (e.g., trimethylaniline) to form a colored azo dye. nih.gov | Visible Range (Specific λ depends on the dye) | Good sensitivity, especially with sensitivity-enhancing agents like micelles. nih.gov | | Enzyme Inhibition | 1. Incubation of acetylcholinesterase (AChE) with the carbamate sample. 2. Addition of a substrate (e.g., acetylthiocholine) and a chromogen (e.g., DTNB). 3. Measurement of reduced color formation due to enzyme inhibition. mdpi.com | 412 nm (for DTNB) | High throughput, cost-effective, suitable for screening large numbers of samples. mdpi.com |

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a critical strategy in the analysis of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate and other carbamates, particularly for methods involving gas chromatography (GC). Because many carbamates are thermally labile, direct GC analysis can be challenging. scispec.co.th Derivatization converts the analytes into more volatile and thermally stable compounds, improving chromatographic performance and detection sensitivity.

A primary derivatization pathway involves the hydrolysis of the carbamate to its constituent phenol, followed by reaction of the phenol with a derivatizing agent. nih.govoup.com For instance, after basic hydrolysis, the resulting 4-bromo-3,5-dimethylphenol (B51444) can be derivatized with pentafluorobenzyl (PFB) bromide to form a PFB ether. nih.govoup.com These PFB derivatives are highly responsive to electron capture detection (ECD), a sensitive detection method used in GC. nih.govoup.com

Other derivatizing agents are used to target the N-H group of the carbamate. Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can react with the carbamate to form a stable derivative suitable for GC analysis with ECD or mass spectrometry (MS) detection. researchgate.netnih.gov This reaction can even be performed in supercritical fluid carbon dioxide (SC-CO2), which acts as both the extraction solvent and the reaction medium, simplifying sample preparation and eliminating the need for organic solvents. researchgate.netnih.gov Another technique is flash alkylation, where a reagent like MethElute (trimethylanilinium hydroxide (B78521) in methanol) is co-injected with the sample into a hot GC inlet, leading to in-situ methylation of the carbamate. scispec.co.th

Notably, 4-Bromo-3,5-dimethylphenyl N-methylcarbamate is often employed as an internal standard in analytical methods for other carbamate pesticides. nih.govsigmaaldrich.com In one such method for analyzing five carbamate pesticides in water, 4-Bromo-3,5-dimethylphenyl N-methylcarbamate was chosen as the internal standard where the analytical procedure involved derivatization with 9-xanthydrol for subsequent GC-MS determination. nih.gov Its structural similarity to other carbamates, yet distinct mass, makes it an ideal reference compound for ensuring accuracy and precision in quantification.

Table 2: Derivatization Strategies for Carbamate Analysis

Derivatizing Agent Target Functional Group Reaction Principle Analytical Enhancement
Pentafluorobenzyl (PFB) Bromide Phenolic hydroxyl (post-hydrolysis) Forms a PFB ether derivative after alkaline hydrolysis of the carbamate. nih.govoup.com Enhances volatility for GC and provides high sensitivity with Electron Capture Detection (ECD). nih.govoup.com
Heptafluorobutyric Anhydride (HFBA) Amine/Amide Acylates the N-H group of the carbamate. The reaction can be performed in supercritical CO2. researchgate.netnih.gov Creates thermally stable derivatives suitable for GC-ECD or GC-MS analysis with excellent sensitivity. researchgate.netnih.gov
MethElute (Trimethylanilinium Hydroxide) Amine/Amide In-port "flash alkylation" methylates the carbamate during GC injection. scispec.co.th Enables single-injection GC-MS/MS analysis of thermally labile carbamates by increasing their stability. scispec.co.th
9-Xanthydrol Amine/Amide Reacts with the carbamate to form a stable derivative. nih.gov Allows for sensitive and selective determination by GC-MS; used in methods where 4-Bromo-3,5-dimethylphenyl N-methylcarbamate serves as an internal standard. nih.gov

Structure Activity Relationship Sar Studies and Derivative Synthesis of 4 Bromo 3,5 Dimethylphenyl N Methylcarbamate Analogs

Design and Synthesis of Novel Phenyl-Substituted Carbamate (B1207046) Derivatives

The rational design of novel therapeutic agents often begins with a lead compound, a molecule that exhibits a desired biological activity. In this context, 4-Bromo-3,5-dimethylphenyl N-methylcarbamate serves as a foundational scaffold. The synthesis of its phenyl-substituted analogs is a key step in exploring the structure-activity relationship (SAR).

A general approach to synthesizing these derivatives involves the reaction of a substituted phenol (B47542) with a carbamoyl (B1232498) chloride or an isocyanate. For instance, the synthesis of N-arylcarbamates can be achieved by reacting azidoformates with boronic acids in the presence of a copper chloride catalyst. researchgate.net This method is efficient and proceeds at room temperature. Another common method is the reaction of an alcohol (in this case, a substituted phenol) with an isocyanate. mdpi.com

To create a library of analogs based on the 4-Bromo-3,5-dimethylphenyl N-methylcarbamate structure, chemists would systematically vary the substituents on the phenyl ring. This could involve introducing electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., nitro, halo, trifluoromethyl) at different positions on the phenyl ring.

A general synthetic route could start with the synthesis of various substituted anilines. For example, the synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives has been demonstrated through Suzuki coupling reactions to introduce aryl groups. nih.gov A similar strategy could be employed to generate a diverse set of substituted anilines, which can then be converted to the corresponding phenols. These phenols can subsequently be reacted with methyl isocyanate to yield the desired N-methylcarbamate analogs.

The following table provides a hypothetical set of target analogs designed to probe the effect of electronic and steric properties of the substituents.

Compound ID Substituent (R) Rationale for Inclusion
BDMC-H HUnsubstituted parent compound for baseline activity.
BDMC-4-Cl 4-ChloroInvestigates the effect of a moderately electron-withdrawing group.
BDMC-4-NO2 4-NitroProbes the impact of a strong electron-withdrawing group.
BDMC-4-OCH3 4-MethoxyExamines the influence of an electron-donating group.
BDMC-3,4-diCl 3,4-DichloroStudies the effect of multiple electron-withdrawing substituents.

Investigation of Substituent Effects on Chemical Reactivity and Stability

The primary mode of degradation for many carbamate insecticides is hydrolysis. A study on the hydrolysis of 4-bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) in alkaline solution revealed that the reaction proceeds through an elimination-conjugate base (E1cB) mechanism, leading to the formation of methyl isocyanate and the corresponding phenol. wgtn.ac.nz The rate of this hydrolysis is dependent on the pH of the solution.

The electronic properties of the substituents on the phenyl ring play a critical role in the stability of the carbamate linkage. Electron-withdrawing groups generally increase the rate of hydrolysis by making the phenolic oxygen a better leaving group. Conversely, electron-donating groups tend to decrease the rate of hydrolysis. This is a key consideration in the design of carbamate-based drugs, where a balance must be struck between sufficient stability to reach the target and eventual degradation to avoid toxicity.

The metabolic stability of substituted phenyl-N-methylcarbamates is also influenced by oxidative metabolism. The major degradative pathway in insect and mammalian systems is often oxidative, leading to N-hydroxymethyl derivatives and other oxidized products. nih.gov The presence of different substituents can alter the sites and rates of metabolism, thereby affecting the compound's half-life and duration of action.

The following table summarizes the expected effects of different substituents on the hydrolytic stability of the carbamate bond, based on general chemical principles.

Substituent (R) Electronic Effect Predicted Effect on Hydrolytic Stability
HNeutralBaseline Stability
4-ClElectron-withdrawingDecreased Stability
4-NO2Strongly Electron-withdrawingSignificantly Decreased Stability
4-OCH3Electron-donatingIncreased Stability
3,4-diClStrongly Electron-withdrawingSignificantly Decreased Stability

Computational Approaches to Structure-Activity Relationship Elucidation

In modern drug discovery, computational methods are indispensable tools for elucidating structure-activity relationships (SAR). These approaches can predict the biological activity of novel compounds, rationalize experimental findings, and guide the design of more potent and selective analogs.

For the analogs of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate, quantitative structure-activity relationship (QSAR) studies can be employed. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are built using molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.

A study on the SAR of ixodicidal ethyl-carbamates, including ethyl-4-bromophenyl-carbamate, utilized the QSAR Toolbox software to predict mutagenicity and carcinogenicity. acs.org The partition coefficients (Log Kw) were used as descriptors in this analysis. acs.org Such an approach could be applied to a series of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate analogs to predict their insecticidal activity or other biological endpoints.

Molecular docking is another powerful computational technique that can provide insights into the binding of a ligand to its target protein. This method predicts the preferred orientation and binding affinity of a molecule within the active site of a receptor. For carbamate inhibitors of acetylcholinesterase (AChE), a key enzyme in the nervous system, docking studies can reveal the crucial interactions between the carbamate moiety and the amino acid residues in the enzyme's active site.

The following table illustrates the types of molecular descriptors that could be used in a QSAR study of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate analogs.

Descriptor Class Specific Descriptor Examples Information Provided
Electronic Hammett constant (σ), Dipole momentDescribes the electronic properties of the substituent.
Steric Molar refractivity (MR), Taft steric parameter (Es)Quantifies the size and shape of the substituent.
Hydrophobic Partition coefficient (logP), Hydrophobic constant (π)Measures the lipophilicity of the molecule.
Topological Connectivity indices, Shape indicesEncodes information about the molecular structure and branching.

Application in Multi-Target-Directed Ligand (MTDL) Design

The traditional "one-target, one-drug" paradigm has often proven insufficient for treating complex, multifactorial diseases like Alzheimer's disease (AD). wgtn.ac.nz This has led to the emergence of the multi-target-directed ligand (MTDL) approach, which aims to design single molecules that can simultaneously modulate multiple biological targets involved in the disease pathology. wgtn.ac.nz

The carbamate scaffold is a versatile platform for the design of MTDLs, particularly for neurodegenerative diseases. Carbamate-based compounds are well-known inhibitors of cholinesterases (AChE and BuChE), which are important targets in AD therapy. By combining the carbamate pharmacophore with other functional groups that target different pathological pathways, it is possible to create novel MTDLs with enhanced therapeutic potential.

For instance, researchers have designed and synthesized hybrid molecules that link a carbamate moiety to other pharmacophores with antioxidant, anti-inflammatory, or anti-amyloid aggregation properties. wgtn.ac.nz The 4-Bromo-3,5-dimethylphenyl N-methylcarbamate scaffold could serve as a starting point for such MTDL design. The bromo and methyl substituents on the phenyl ring can be modified or used as handles to attach other pharmacophoric elements through appropriate linkers.

The following table outlines a conceptual design strategy for MTDLs based on the 4-Bromo-3,5-dimethylphenyl N-methylcarbamate scaffold.

Target Combination Pharmacophore to be Hybridized Rationale
Cholinesterase & Monoamine Oxidase (MAO)Rasagiline or Selegiline moietyTo address both cholinergic and monoaminergic deficits.
Cholinesterase & β-secretase (BACE1)A BACE1 inhibitor fragmentTo simultaneously reduce acetylcholine (B1216132) breakdown and amyloid-β production.
Cholinesterase & Antioxidant activityFerulic acid or Trolox derivativeTo combat oxidative stress in addition to cholinergic dysfunction.
Cholinesterase & Anti-inflammatory activityAn NSAID-like fragmentTo target the neuroinflammatory component of neurodegeneration.

Environmental Degradation and Fate Research of 4 Bromo 3,5 Dimethylphenyl N Methylcarbamate

Kinetic Studies of Environmental Persistence in Various Matrices (e.g., Soil, Water)

No specific kinetic data for the environmental persistence of "Phenol, 4-bromo-, methylcarbamate" in soil or water were found. However, for the broader class of carbamate (B1207046) pesticides, persistence is known to be variable and influenced by environmental conditions. In general, carbamates are considered to be non-persistent to moderately persistent in the environment. Their half-lives in soil can range from a few days to several months, depending on a variety of factors. Similarly, in aquatic environments, the persistence of carbamates is influenced by factors such as pH, temperature, and the presence of microorganisms.

Table 1: General Persistence of Carbamate Pesticides in Environmental Matrices

Environmental Matrix General Half-Life Range Key Influencing Factors
Soil Days to Months Microbial activity, soil type, organic matter content, pH, temperature, moisture

Identification and Characterization of Environmental Metabolites

Specific environmental metabolites of "this compound" have not been documented in the available literature. For carbamate pesticides in general, the primary route of degradation is the hydrolysis of the carbamate ester linkage. This process would be expected to break down "this compound" into 4-bromophenol (B116583) and methylcarbamic acid. Methylcarbamic acid is unstable and is anticipated to further decompose into methylamine (B109427) and carbon dioxide. Further degradation of 4-bromophenol by microorganisms could lead to the opening of the aromatic ring and eventual mineralization.

Table 2: Expected Primary Environmental Metabolites of Phenol (B47542), 4-bromo-, methylcarbamate

Parent Compound Expected Primary Metabolites Further Degradation Products

Factors Influencing Environmental Transformation and Persistence (e.g., Microbial Degradation, pH, Temperature)

The environmental transformation and persistence of "this compound" are expected to be governed by a combination of biotic and abiotic factors, similar to other carbamate pesticides.

Microbial Degradation: This is typically the most significant factor in the breakdown of carbamates in soil and water. A diverse range of soil microorganisms, including bacteria and fungi, possess the enzymatic machinery to hydrolyze the carbamate bond, initiating the degradation process. The rate of microbial degradation is dependent on the size and activity of the microbial population, which in turn is influenced by soil type, organic matter content, and moisture levels.

pH: The stability of the carbamate ester linkage is pH-dependent. Hydrolysis is generally faster under alkaline conditions. Therefore, in soils and waters with higher pH, the chemical degradation of "this compound" is expected to be more rapid.

Temperature: As with most chemical and biological processes, the rate of degradation of carbamates increases with temperature. Warmer conditions generally lead to faster microbial activity and an increased rate of chemical hydrolysis, resulting in lower persistence.

Photodegradation: Sunlight, particularly UV radiation, can contribute to the degradation of some carbamate pesticides, especially in aquatic environments and on plant surfaces. The extent to which photodegradation would affect "this compound" is unknown without specific studies.

Table 3: Summary of Factors Influencing the Environmental Fate of Carbamate Pesticides

Factor Influence on Degradation Conditions Favoring Degradation
Microbial Activity Increases High microbial population, adequate moisture and nutrients, optimal temperature
pH Increases Alkaline conditions (higher pH)
Temperature Increases Higher temperatures

Biochemical Mechanism of Action

Enzymatic Inhibition Studies

Carbamates, including "Phenol, 4-bromo-, methylcarbamate," are known to be effective inhibitors of serine hydrolases like AChE and BChE. The inhibitory potency of these compounds can be quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Acetylcholinesterase Inhibition by 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

CompoundTarget EnzymeIC50 (µM)
4-Bromo-3,5-dimethylphenyl N-methylcarbamateAcetylcholinesterase (AChE)0.16

Cholinesterase Selectivity and Potency

The selectivity of carbamate (B1207046) inhibitors for AChE versus BChE is an important aspect of their pharmacological profile. Research on a series of benzene-based carbamates has shown that the nature and position of substituents on the phenyl ring significantly affect their inhibitory potency and selectivity. nih.gov

For a 4-bromo substituted phenyl methylcarbamate, the following inhibitory concentrations have been reported:

CompoundTarget EnzymeIC50 (µM)
4-Br C6H4 substituted phenyl methylcarbamateAcetylcholinesterase (AChE)51.46
4-Br C6H4 substituted phenyl methylcarbamateButyrylcholinesterase (BChE)44.05

Generally, the inhibitory potency of many carbamate derivatives is stronger against BChE compared to AChE. nih.gov However, some compounds exhibit a balanced inhibition of both enzymes. nih.gov

Molecular Docking Studies for Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. e-nps.or.kr This method provides insights into the binding mode and the key interactions that stabilize the enzyme-ligand complex. For carbamate inhibitors of cholinesterases, molecular docking studies help to elucidate the interactions within the active site of the enzyme.

While specific molecular docking studies for "this compound" were not identified in the searched literature, studies on other carbamate derivatives reveal common binding patterns. The carbamoyl (B1232498) moiety is crucial for the inhibitory activity, and the substituted phenyl ring engages in various interactions within the enzyme's active site gorge.

Key interactions often observed in docking studies of carbamates with acetylcholinesterase include:

Hydrogen Bonding: The carbamate group can form hydrogen bonds with amino acid residues in the catalytic triad of the enzyme.

Hydrophobic Interactions: The phenyl ring and its substituents can interact with hydrophobic pockets within the active site gorge.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues such as tryptophan and tyrosine in the active site. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Phenol, 4-bromo-, methylcarbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of phenol derivatives followed by carbamate formation. For example:

  • Step 1 : Bromination of 4-hydroxyphenol using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to yield 4-bromophenol.
  • Step 2 : Reaction of 4-bromophenol with methyl isocyanate (CH₃NCO) or methyl carbamoyl chloride (CH₃NHCOCl) in the presence of a base (e.g., pyridine) to form the carbamate bond.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of methyl isocyanate to phenol) and temperature (40–60°C) to maximize yield. Purify via column chromatography using ethyl acetate/hexane gradients .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the bromine substitution pattern and carbamate linkage (e.g., carbonyl signal at ~155 ppm in ¹³C NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (expected [M+H]⁺ at m/z 244–246 due to bromine isotopes).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate).
  • X-ray Crystallography : For definitive structural confirmation, refine data using SHELXL (SHELX suite) .

Q. How does the compound's stability vary under different pH conditions?

  • Methodological Answer : Carbamates are prone to hydrolysis in alkaline conditions. Conduct stability studies by:

  • Dissolving the compound in buffers (pH 2–12) and incubating at 25°C and 40°C.
  • Monitor degradation via HPLC-UV at 254 nm. Calculate half-life (t₁/₂) using first-order kinetics. Expect rapid degradation at pH > 9 due to hydroxide ion attack on the carbamate carbonyl .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the carbamate group to assess hydrolysis susceptibility.
  • Molecular Docking : Simulate interactions with acetylcholinesterase (AChE) using software like AutoDock Vina. Compare binding affinities to known carbamate inhibitors (e.g., methiocarb) .
  • ADMET Prediction Tools : Use SwissADME or pkCSM to estimate bioavailability, metabolic pathways, and toxicity profiles .

Q. How can contradictory logP values reported in literature be resolved?

  • Methodological Answer : Discrepancies in logP (e.g., 1.795 in vs. other sources) arise from measurement methods (shake-flask vs. HPLC). To resolve:

  • Experimental Validation : Use the shake-flask method with octanol/water partitioning, validated by HPLC retention time correlation.
  • QSAR Models : Apply atom/fragment contribution methods (e.g., XLogP3) to cross-validate experimental data .

Q. What mechanistic insights explain the compound's environmental persistence or degradation?

  • Methodological Answer :

  • Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions. Analyze intermediates via LC-MS/MS to identify cleavage products (e.g., 4-bromophenol).
  • Microbial Degradation : Use soil microcosms spiked with the compound. Track degradation via GC-MS and isolate microbial consortia via enrichment cultures.
  • Quantum Mechanical Calculations : Model reaction pathways for hydrolysis or photolysis using Gaussian 16 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4-bromo-, methylcarbamate
Reactant of Route 2
Phenol, 4-bromo-, methylcarbamate

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